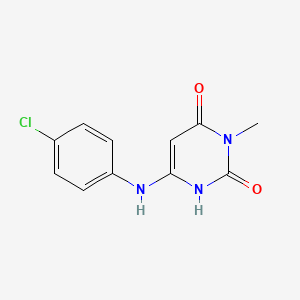![molecular formula C17H19ClN2O2S B2623198 2-Chloro-1-[4-(3-methyl-1-benzothiophene-2-carbonyl)piperazin-1-yl]propan-1-one CAS No. 2411240-26-9](/img/structure/B2623198.png)
2-Chloro-1-[4-(3-methyl-1-benzothiophene-2-carbonyl)piperazin-1-yl]propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-[4-(3-methyl-1-benzothiophene-2-carbonyl)piperazin-1-yl]propan-1-one is a complex organic compound that features a benzothiophene moiety, a piperazine ring, and a chlorinated propanone group. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties and diverse applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[4-(3-methyl-1-benzothiophene-2-carbonyl)piperazin-1-yl]propan-1-one typically involves multiple steps, starting with the preparation of the benzothiophene core. The benzothiophene moiety can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-mercaptobenzoic acid derivative. The piperazine ring is then introduced through a nucleophilic substitution reaction, followed by the addition of the chlorinated propanone group under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1-[4-(3-methyl-1-benzothiophene-2-carbonyl)piperazin-1-yl]propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The chlorinated propanone group is particularly reactive in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can react with the chlorinated propanone group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2-Chloro-1-[4-(3-methyl-1-benzothiophene-2-carbonyl)piperazin-1-yl]propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties may lead to new treatments for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-1-[4-(3-methyl-1-benzothiophene-2-carbonyl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets within biological systems. The benzothiophene moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The piperazine ring may enhance the compound’s binding affinity and selectivity, while the chlorinated propanone group can participate in covalent bonding with target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive agent.
Tiquizium Bromide: Another thiophene-containing compound with antispasmodic properties.
Dorzolamide: A thiophene-based drug used to treat glaucoma.
Uniqueness
2-Chloro-1-[4-(3-methyl-1-benzothiophene-2-carbonyl)piperazin-1-yl]propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
IUPAC Name |
2-chloro-1-[4-(3-methyl-1-benzothiophene-2-carbonyl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2S/c1-11-13-5-3-4-6-14(13)23-15(11)17(22)20-9-7-19(8-10-20)16(21)12(2)18/h3-6,12H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLOUCVQFRQJDSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=CC=CC=C12)C(=O)N3CCN(CC3)C(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-3,3-dimethylbutan-1-one](/img/structure/B2623117.png)
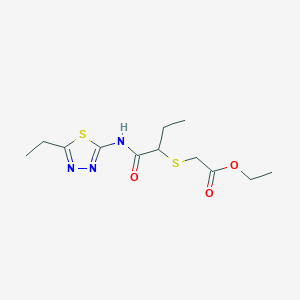
![5-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B2623122.png)
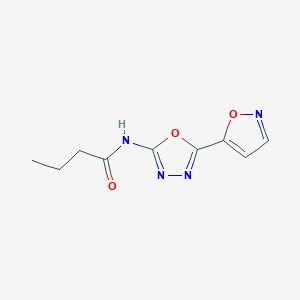
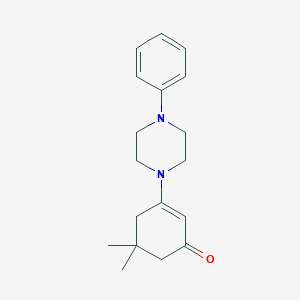
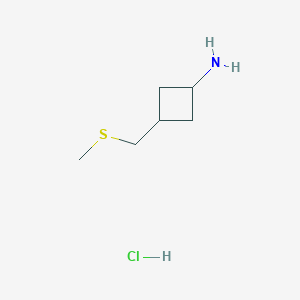

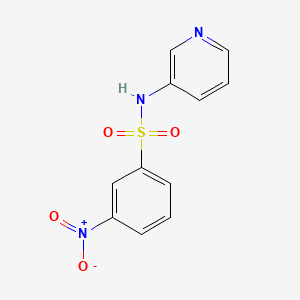
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3,4,5-trimethoxybenzoate](/img/structure/B2623131.png)
![N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]methanesulfonamide](/img/structure/B2623132.png)

![2-{[4-Amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B2623136.png)
